2-[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol
Description
2-[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol is a halogenated thiazole derivative featuring a cyclopropyl-amino group and an ethanol side chain. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, often utilized in pharmaceuticals and agrochemicals due to their bioactivity . The cyclopropyl group may confer metabolic stability by resisting oxidative degradation, while the ethanol moiety increases hydrophilicity compared to alkyl chains. However, this compound is listed as discontinued by CymitQuimica, indicating challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl-cyclopropylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2OS/c10-9-11-5-8(14-9)6-12(3-4-13)7-1-2-7/h5,7,13H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHXYOFJDRKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol typically involves the reaction of 2-chloro-thiazol-5-ylmethyl with cyclopropylamine in the presence of ethanol. The reaction conditions often include controlled temperatures and the use of solvents like ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
2-[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol serves as a crucial intermediate in the synthesis of more complex thiazole derivatives. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable for developing new compounds .
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-CPBA |
| Reduction | Conversion to thiazolidine derivatives | LiAlH4, NaBH4 |
| Substitution | Replacement of chlorine with nucleophiles | Sodium azide, thiourea |
Biology
Antimicrobial Activity:
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 0.17 mg/mL | |
| S. aureus | 5.64 µM | |
| C. albicans | 3.92–4.01 mM | |
| A. niger | 4.01–4.23 mM |
The mechanism of action involves binding to specific enzymes critical for bacterial cell wall synthesis, leading to microbial cell death.
Medicine
Therapeutic Potential:
Ongoing studies are exploring the compound's potential as a therapeutic agent against resistant strains of bacteria and fungi. Its unique structure may allow it to serve as a lead compound for drug development aimed at treating infections .
Industry
Applications in Agrochemicals and Dyes:
The compound is utilized in the production of agrochemicals and dyes due to its reactive functional groups and ability to form stable intermediates . Its application in these industries highlights its versatility beyond purely medicinal uses.
Case Studies and Research Findings
- Study on Antimicrobial Activity: A comprehensive evaluation of various thiazole derivatives revealed that this compound demonstrated moderate to good antimicrobial activity compared to standard antibiotics such as ciprofloxacin and fluconazole.
- Structure-Activity Relationship (SAR): Investigations into the SAR of thiazole derivatives indicated that modifications to the thiazole ring could enhance biological activity, particularly with electron-withdrawing groups improving efficacy against microbial strains .
- Potential in Drug Development: Research is ongoing to assess the compound's effectiveness as a lead candidate for new therapeutic agents targeting multi-drug resistant pathogens.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways . The cyclopropyl group can enhance the compound’s binding affinity to its targets, increasing its efficacy.
Comparison with Similar Compounds
[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid
Structural Differences: Replaces the ethanol group with a carboxylic acid. Molecular Weight: 246.71 g/mol . Key Functional Groups: Carboxylic acid (enhances acidity and hydrogen-bonding capacity), cyclopropyl-amino, 2-chloro-thiazole. Implications:
- Higher molecular weight may reduce membrane permeability, limiting bioavailability in biological systems.
- Discontinued status suggests similar synthesis or stability issues as the ethanol analog .
2-(2-Chloro-4-methylthiazol-5-yl)ethanol
Structural Differences: Lacks the cyclopropyl-amino group; includes a 4-methyl substituent on the thiazole. Molecular Weight: 177.66 g/mol . Key Functional Groups: Ethanol, 2-chloro-4-methyl-thiazole. Implications:
- The methyl group at the 4-position may enhance lipophilicity, favoring blood-brain barrier penetration.
- Synthetic routes for this compound are well-documented, involving thiazole ring formation followed by ethanol side-chain introduction .
5-(4-Chlorobenzylideneamino)-1,3,4-thiadiazole-2-thiol
Structural Differences: Thiadiazole core (vs. thiazole); includes a 4-chlorobenzylideneimine and thiol group. Molecular Weight: Not explicitly provided (estimated ~280–300 g/mol based on formula). Key Functional Groups: Thiadiazole, thiol (-SH), imine (-CH=N-), 4-chlorophenyl. Implications:
- The thiol group enables disulfide bond formation, useful in prodrug design.
- The imine linkage may confer pH-dependent reactivity, useful in targeted drug delivery.
- Synthesized via Schiff base formation in ethanol, a common method for imine-containing heterocycles .
Comparative Data Table
Key Research Findings and Gaps
- Bioactivity : Thiazole derivatives are frequently explored for antimicrobial and anticancer properties. The cyclopropyl group in the target compound may enhance resistance to enzymatic degradation, but its discontinuation limits experimental validation .
- Synthesis Challenges: The cyclopropyl-amino-ethanol linkage likely requires multi-step synthesis, increasing cost and complexity compared to simpler analogs like 2-(2-chloro-4-methylthiazol-5-yl)ethanol .
- Solubility vs. Permeability: The ethanol moiety balances hydrophilicity, but the acetic acid derivative’s higher polarity may limit cell membrane penetration .
Biological Activity
2-[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-thiazole with cyclopropylamine in the presence of ethanolamine. The general reaction conditions include:
- Starting Materials : 2-chloro-thiazole and cyclopropylamine.
- Solvents : Ethanol or methanol.
- Procedure : The reactants are heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Biological Activity
The compound exhibits a range of biological activities, particularly in antimicrobial and antifungal domains. The following table summarizes its key biological activities:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may modulate receptor activity, contributing to its anti-inflammatory and anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound, against multiple bacterial strains. Results indicated significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : Research focusing on the antifungal potential of thiazole derivatives revealed that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger at specific concentrations, suggesting its utility in treating fungal infections .
- Anticancer Research : A recent investigation into novel thiazole derivatives highlighted the anticancer potential of compounds similar to this compound, showing promising results in vitro against several cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol, and how can purity be ensured?
- Methodological Answer : Begin with cyclopropane ring formation via [2+1] cycloaddition, followed by thiazole functionalization using copper-catalyzed cross-coupling (e.g., photo-sulfonylation protocols similar to ). Purification requires HPLC (C18 reverse-phase column) with mobile-phase optimization (e.g., acetonitrile/water gradients). Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, thiazole protons at δ 7.5–8.5 ppm).
- FT-IR : Identify functional groups (e.g., ethanol -OH stretch at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹).
- UV-Vis : Assess π→π* transitions in the thiazole ring (λmax ~270 nm).
- Computational methods (DFT) can predict electronic distributions and stability .
Q. What are the compound’s key reactivity patterns under acidic/basic conditions?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) using UV-Vis or LC-MS to track degradation. For example:
- Acidic conditions may protonate the ethanolamine group, leading to cyclopropane ring strain and cleavage.
- Basic conditions could deprotonate -OH, increasing nucleophilicity at the ethanol moiety .
Advanced Research Questions
Q. How can environmental persistence and toxicity be systematically evaluated?
- Methodological Answer :
- Aquatic Toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (daphnia immobilization), referencing regulatory frameworks like EU CLP ().
- Degradation Studies : Use LC-MS/MS to monitor hydrolysis/byproducts under simulated sunlight (Xe lamp) and soil microbiota exposure. Compare half-lives (t½) to structurally similar neonicotinoids (e.g., thiamethoxam in ).
- Bioaccumulation : Measure logP values via shake-flask method; values >3 indicate high bioaccumulation risk .
Q. How to resolve discrepancies in reported toxicity data across studies?
- Replicate experiments : Control variables (e.g., solvent purity, temperature).
- Cross-validate assays : Compare results from in vitro (e.g., Ames test) and in vivo (e.g., zebrafish embryo toxicity).
- Statistical analysis : Use ANOVA to identify outliers and assess data reproducibility. For conflicting regulatory classifications (e.g., EU vs. UK hazard labels in ), review testing protocols for methodological differences .
Q. What advanced computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to acetylcholine receptors (homology modeling based on thiamethoxam’s structure in ).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR : Develop regression models correlating substituent effects (e.g., Cl position) with insecticidal activity .
Key Considerations for Experimental Design
- Contradictions in Evidence : Regulatory classifications vary (e.g., thiamethoxam’s EU hazard labels in vs. UK proposals in ). Always align testing protocols with regional guidelines.
- Advanced Instrumentation : Institutions like Heidelberg University ( ) emphasize training in microspectroscopy (e.g., Raman mapping) for surface interaction studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
